![molecular formula C13H11NO5S B13141924 2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid CAS No. 38238-21-0](/img/structure/B13141924.png)
2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of a sulfonic acid group attached to a benzene ring, along with a hydroxy(phenyl)carbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid typically involves the sulfonation of benzene derivatives followed by the introduction of the hydroxy(phenyl)carbamoyl group. One common method involves the reaction of benzenesulfonic acid with phenyl isocyanate in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using concentrated sulfuric acid or oleum. The subsequent introduction of the hydroxy(phenyl)carbamoyl group can be achieved through controlled addition of phenyl isocyanate under optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are commonly employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy(phenyl)carbamoyl group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar acidic properties.
Sulfanilic acid: Contains both sulfonic acid and amine groups, used in the synthesis of azo dyes.
p-Toluenesulfonic acid: A methyl-substituted derivative of benzenesulfonic acid, commonly used as a catalyst in organic synthesis.
Uniqueness
2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid is unique due to the presence of both hydroxy(phenyl)carbamoyl and sulfonic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
38238-21-0 |
|---|---|
Formule moléculaire |
C13H11NO5S |
Poids moléculaire |
293.30 g/mol |
Nom IUPAC |
2-[hydroxy(phenyl)carbamoyl]benzenesulfonic acid |
InChI |
InChI=1S/C13H11NO5S/c15-13(14(16)10-6-2-1-3-7-10)11-8-4-5-9-12(11)20(17,18)19/h1-9,16H,(H,17,18,19) |
Clé InChI |
MAKJTFNXIFXQEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid](/img/structure/B13141843.png)
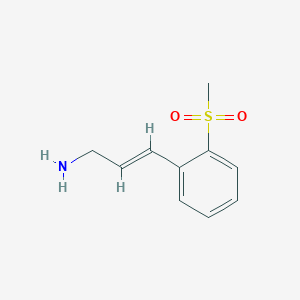

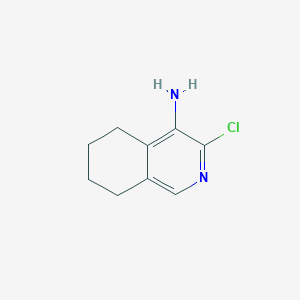
![5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)
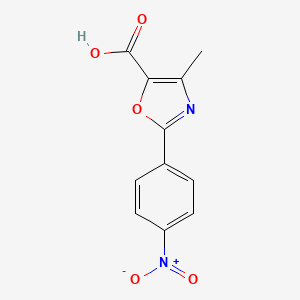
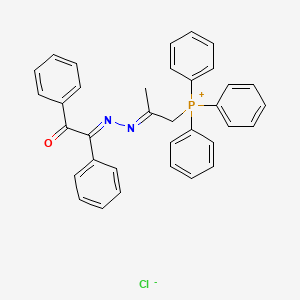
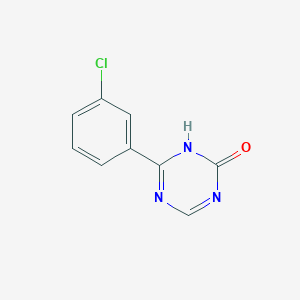
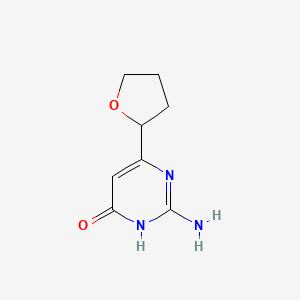
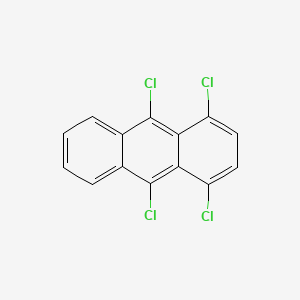
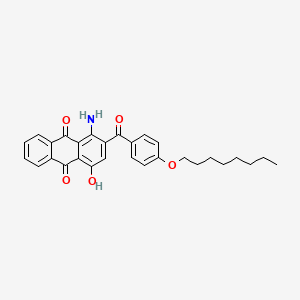
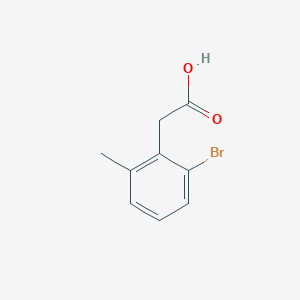

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]carbamate](/img/structure/B13141933.png)
